5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester
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Overview
Description
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester is an organic compound with the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol . It is a methyl ester derivative of a branched-chain fatty acid, characterized by its unique structure that includes multiple methyl groups and an ethyl group attached to the decanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester typically involves the esterification of 5-Ethyl-3,5,9-trimethyldecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols (e.g., ethanol) in the presence of a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 5-Ethyl-3,5,9-trimethyldecanoic acid and methanol.
Reduction: 5-Ethyl-3,5,9-trimethyldecanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester involves its interaction with lipid metabolic pathways. As a fatty acid ester, it can be hydrolyzed to release the corresponding fatty acid, which can then participate in various metabolic processes . The molecular targets and pathways involved include enzymes such as lipases and esterases that catalyze the hydrolysis of the ester bond .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Ethyl-3,5,9-trimethyldecanoic acid methyl ester is unique due to its specific branching pattern and the presence of both ethyl and multiple methyl groups on the decanoic acid backbone . This structural uniqueness can influence its physical and chemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H32O2 |
---|---|
Molecular Weight |
256.42 g/mol |
IUPAC Name |
methyl 5-ethyl-3,5,9-trimethyldecanoate |
InChI |
InChI=1S/C16H32O2/c1-7-16(5,10-8-9-13(2)3)12-14(4)11-15(17)18-6/h13-14H,7-12H2,1-6H3 |
InChI Key |
LSSRSNGQFHSITR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)C)CC(C)CC(=O)OC |
Origin of Product |
United States |
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